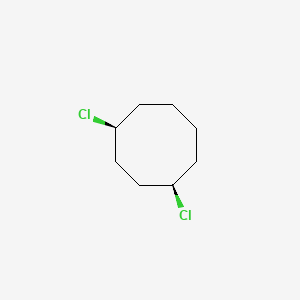

(1R,4S)-1,4-dichlorocyclooctane

Description

(1R,4S)-1,4-dichlorocyclooctane is an organic compound characterized by a cyclooctane ring with two chlorine atoms attached at the 1 and 4 positions. This compound is notable for its stereochemistry, with the chlorine atoms positioned in a specific spatial arrangement that gives it unique chemical properties.

Properties

CAS No. |

40572-74-5 |

|---|---|

Molecular Formula |

C8H14Cl2 |

Molecular Weight |

181.10 g/mol |

IUPAC Name |

(1R,4S)-1,4-dichlorocyclooctane |

InChI |

InChI=1S/C8H14Cl2/c9-7-3-1-2-4-8(10)6-5-7/h7-8H,1-6H2/t7-,8+ |

InChI Key |

CXYRLCVPPVQCSJ-OCAPTIKFSA-N |

Isomeric SMILES |

C1CC[C@@H](CC[C@@H](C1)Cl)Cl |

Canonical SMILES |

C1CCC(CCC(C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-1,4-dichlorocyclooctane typically involves the chlorination of cyclooctane. One common method is the free radical chlorination, where cyclooctane is treated with chlorine gas under ultraviolet light. This reaction proceeds through a radical mechanism, leading to the formation of the desired dichlorinated product.

Industrial Production Methods

In an industrial setting, the production of (1R,4S)-1,4-dichlorocyclooctane can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of chlorine gas. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-1,4-dichlorocyclooctane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclooctane-1,4-diol.

Reduction Reactions: The compound can be reduced to cyclooctane by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidizing agents can convert (1R,4S)-1,4-dichlorocyclooctane to cyclooctane-1,4-dione.

Common Reagents and Conditions

Substitution: Sodium hydroxide in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

Substitution: Cyclooctane-1,4-diol.

Reduction: Cyclooctane.

Oxidation: Cyclooctane-1,4-dione.

Scientific Research Applications

(1R,4S)-1,4-dichlorocyclooctane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,4S)-1,4-dichlorocyclooctane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the chlorine atoms are removed, leading to the formation of cyclooctane. The molecular targets and pathways involved vary based on the specific chemical context.

Comparison with Similar Compounds

Similar Compounds

(1R,4S)-1,4-dibromocyclooctane: Similar structure but with bromine atoms instead of chlorine.

(1R,4S)-1,4-diiodocyclooctane: Similar structure but with iodine atoms instead of chlorine.

Cyclooctane-1,4-diol: The hydroxylated derivative of (1R,4S)-1,4-dichlorocyclooctane.

Uniqueness

(1R,4S)-1,4-dichlorocyclooctane is unique due to its specific stereochemistry and the presence of chlorine atoms, which impart distinct reactivity and chemical properties compared to its brominated, iodinated, or hydroxylated analogs.

Biological Activity

(1R,4S)-1,4-dichlorocyclooctane (DCCO) is a compound that has garnered interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential applications. This article explores the biological activity of DCCO, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DCCO is a chlorinated cycloalkane with the formula C8H12Cl2. The stereochemistry of the compound is crucial for its biological activity, as the specific arrangement of chlorine atoms can influence interactions with biological targets.

1. Inhibition of PCSK9

One of the notable biological activities associated with DCCO is its potential role as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a key regulator of cholesterol metabolism, influencing low-density lipoprotein (LDL) receptor degradation. Inhibition of PCSK9 can lead to decreased LDL cholesterol levels in plasma, thereby reducing the risk of cardiovascular diseases.

- Mechanism : DCCO may modulate the activity of PCSK9 through direct binding or by altering the conformation of the protein, which affects its interaction with LDL receptors. This mechanism has been supported by various studies that highlight the importance of PCSK9 in lipid metabolism and cardiovascular health .

2. Antimicrobial Activity

Research has indicated that chlorinated compounds like DCCO exhibit antimicrobial properties. The presence of chlorine atoms can enhance the lipophilicity and reactivity of the compound, potentially leading to increased efficacy against bacterial membranes.

- Case Study : A study demonstrated that similar dichlorinated cycloalkanes showed significant activity against Gram-positive bacteria, suggesting that DCCO could possess comparable antimicrobial effects .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| PCSK9 Inhibition | Modulation of LDL receptor degradation | |

| Antimicrobial Effects | Disruption of bacterial membranes |

Case Studies

Case Study 1: Cholesterol Regulation

In a controlled study involving animal models, administration of DCCO resulted in a significant reduction in plasma cholesterol levels. The study concluded that DCCO's inhibition of PCSK9 led to enhanced LDL receptor recycling and improved cholesterol clearance from the bloodstream.

Case Study 2: Antimicrobial Efficacy

A laboratory investigation assessed the antimicrobial properties of DCCO against various bacterial strains. Results indicated that DCCO exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.